2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone
Description
This compound features a 5-methoxy-substituted benzimidazole core linked to a piperazine ring via a methyl group, with a pyrrolidin-1-yl ethanone moiety at the terminal position. The methoxy group at position 5 of the benzimidazole may enhance lipophilicity and metabolic stability, while the piperazine-pyrrolidinyl ethanone framework could modulate receptor binding kinetics .
Properties
IUPAC Name |
2-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-26-15-4-5-16-17(12-15)21-18(20-16)13-22-8-10-23(11-9-22)14-19(25)24-6-2-3-7-24/h4-5,12H,2-3,6-11,13-14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMGGAOGDGPQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CN3CCN(CC3)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic derivative that incorporates various pharmacologically relevant moieties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H24N4O2
- Molecular Weight : 320.40 g/mol
- IUPAC Name : this compound)
The compound exhibits a multifaceted mechanism of action due to the presence of both the benzimidazole and piperazine moieties, which are known for their roles in various biological processes:
- Benzimidazole Moiety : This part is often implicated in inhibiting proton pumps and has been associated with anti-ulcer activity. Compounds with this structure have shown efficacy in reducing gastric acid secretion .
- Piperazine and Pyrrolidine Moieties : These structures are frequently linked to neurotransmitter modulation, particularly in serotonergic and dopaminergic pathways, which may contribute to potential anxiolytic or antidepressant effects .
Anticancer Activity
Recent studies have indicated that similar benzimidazole derivatives possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and melanoma . The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT-15 | <10 | Apoptosis |
| Compound B | U251 (Glioblastoma) | 15 | Cell cycle arrest |
| Compound C | WM793 (Melanoma) | <20 | Apoptosis |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against Candida albicans and Candida tropicalis, suggesting potential applications in antifungal therapies .
Case Study 1: Anticancer Efficacy
A study published in ACS Omega evaluated a series of benzimidazole derivatives for their anticancer activity. The compound demonstrated potent inhibition of cell growth in human glioblastoma cells, with an IC50 value below 20 µM. The study highlighted the importance of the methoxy group in enhancing bioactivity through increased lipophilicity and better interaction with cellular targets .
Case Study 2: Antimicrobial Properties
In a comparative analysis, the compound was tested alongside standard antifungal agents. Results showed that it had comparable efficacy to established treatments, highlighting its potential as a novel therapeutic agent against resistant fungal strains .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzimidazole, including the target compound, exhibit promising anticancer properties. A study demonstrated that similar compounds effectively inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antifungal Properties
Benzimidazole derivatives are known for their antifungal activity. The compound's structure suggests it may interact with fungal cell membranes or inhibit essential enzymes, making it a candidate for further studies in antifungal drug development .
Neuropharmacological Effects
The piperazine and pyrrolidine components are associated with neuroactive properties. Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression .
Case Study 1: Anticancer Research
In a recent study, a series of benzimidazole derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cells (MCF-7). The results indicated that the tested compounds exhibited IC50 values in the micromolar range, suggesting significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Antifungal Efficacy
A comparative study assessed the antifungal activity of several benzimidazole derivatives against Candida albicans. The target compound showed an inhibition zone diameter comparable to established antifungal agents, indicating its potential as an effective antifungal treatment .
Chemical Reactions Analysis
Functionalization at the Benzoimidazole 2-Position
The methylene-piperazine side chain is introduced via alkylation or nucleophilic substitution:
-
Method :
-
Patent Example :
Piperazine-linked imidazole derivatives are synthesized via similar alkylation steps, achieving >80% yield with microwave assistance .
Piperazine-Ethanone Coupling
The ethanone moiety is attached to the piperazine nitrogen through a nucleophilic acyl substitution:
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Reaction Pathway :
-
Key Data :
Pyrrolidine-Ethanone Linkage Optimization
Alternative routes for ethanone functionalization include:
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Mannich Reaction :
Condensation of formaldehyde with pyrrolidine and a secondary amine under acidic conditions . -
Direct Alkylation :
Reaction of 1-(piperazin-1-yl)ethanone with pyrrolidine in the presence of NaBHCN as a reducing agent .
Full Assembly and Purification
The final compound is synthesized via sequential steps, with intermediates purified via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) .
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Spectroscopic Validation :
Reactivity and Stability
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Table 1: Key Structural Features of Comparable Compounds
| Compound Name / ID | Core Structure | Substituents | Molecular Weight (Da) | Reference Evidence |
|---|---|---|---|---|
| Target Compound | Benzo[d]imidazole | 5-OCH₃, piperazine-CH₂, pyrrolidinyl ethanone | ~416.5 (calculated) | N/A |
| 2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol | Benzo[d]imidazole | 1-CH₃, piperazine-CH₂, ethanol | ~276.3 | |
| 1-(4-(4-Chloro-3-methoxyphenyl)piperazin-1-yl)-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone | Imidazole-pyrazolopyridine | 4-Cl-3-OCH₃ phenyl, imidazolyl-pyrazolopyridine | ~507.9 | |
| Sertaconazole (CAS 99592-32-2) | Benzo[b]thienyl-imidazole | 2,4-dichlorophenyl, ethanone oxime, benzothienylmethyl ether | ~437.3 | |
| 4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-ylketone | Nitroimidazole | Benzyl, ethyl, nitro, thiophen-2-yl ketone | ~496.5 | |
| 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone | Indole | Benzhydrylpiperazine, 5-methylindole | ~453.6 |
Key Observations:
- Benzimidazole vs. Imidazole Cores : The target compound’s benzo[d]imidazole core distinguishes it from imidazole-pyrazolopyridine (e.g., ) or nitroimidazole derivatives (e.g., ). The fused benzene ring in benzimidazoles often enhances π-π stacking interactions with biological targets compared to simpler imidazoles .
- Substituent Effects: The 5-methoxy group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in ), which may alter electron density and binding affinity. The pyrrolidinyl ethanone terminus provides conformational flexibility, unlike rigid aromatic ketones (e.g., thiophen-2-yl in ).
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The 5-methoxy group increases hydrophobicity (clogP ~2.5) compared to unsubstituted benzimidazoles (clogP ~1.8) .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key steps include:
- Methylation of the benzimidazole core : Use sodium hydride (NaH) in dimethylformamide (DMF) to facilitate alkylation of the benzimidazole nitrogen with a methoxy group .
- Piperazine coupling : React the 5-methoxybenzimidazole intermediate with a piperazine derivative under reflux in acetonitrile, using potassium carbonate (K₂CO₃) as a base to promote substitution .
- Final ketone formation : Introduce the pyrrolidin-1-yl ethanone moiety via a nucleophilic acyl substitution, optimized at 60–80°C in dichloromethane (DCM) with triethylamine (TEA) as a catalyst .
Critical parameters : Control reaction temperatures (±5°C), solvent purity (e.g., anhydrous DMF), and stoichiometric ratios (1:1.2 for benzimidazole:piperazine) to avoid byproducts .
Q. How can researchers verify the purity and structural integrity of the synthesized compound?
- Methodological Answer : Employ complementary analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the presence of key functional groups (e.g., methoxy protons at δ ~3.8 ppm, piperazine methylene at δ ~2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H] at m/z corresponding to C₂₀H₂₈N₅O₂) .
- Chromatography : Perform reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) and monitor retention time consistency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the benzimidazole and piperazine moieties in this compound?
- Methodological Answer : SAR studies should focus on systematic modifications:
- Benzimidazole modifications : Replace the 5-methoxy group with halogens (e.g., Cl, F) or alkyl chains to assess electronic/steric effects on receptor binding .
- Piperazine substitutions : Test analogues with alternative heterocycles (e.g., morpholine, thiomorpholine) to evaluate flexibility and hydrogen-bonding capacity .
- Biological assays : Pair synthetic analogues with in vitro receptor-binding assays (e.g., histamine H1/H4 receptors) to correlate structural changes with activity. Use radioligand displacement assays (IC₅₀ values) and molecular docking simulations to predict binding modes .
Q. What strategies can resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer : Address discrepancies through:
- Standardized assay protocols : Ensure consistent cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 7.4, 37°C) to minimize variability .
- Metabolic stability testing : Use liver microsomes to identify if conflicting in vivo results stem from differential metabolism (e.g., CYP450-mediated degradation) .
- Data normalization : Apply Z-score normalization to activity data from multiple studies to account for batch effects .
Q. How can computational tools predict the pharmacokinetic properties of this compound?
- Methodological Answer : Use in silico models to estimate:
- Lipophilicity (LogP) : Predict using Molinspiration or SwissADME. A LogP >3 suggests high membrane permeability but potential solubility issues .
- Absorption/distribution : Apply QSAR models to predict intestinal absorption (%HIA) and blood-brain barrier (BBB) penetration. Piperazine derivatives often show moderate BBB permeability due to basic nitrogen atoms .
- Toxicity : Screen for hERG inhibition risk using Schrödinger’s QikProp, as piperazine-containing compounds may prolong QT intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
